REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][cH:5][cH:6][n:7]1.[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:13][Sn:14]([CH3:15])([CH3:16])[Cl:17].[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[Cl-:18].[NH4+:19].[cH:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[c:2]1([Sn:14]([CH3:13])([CH3:15])[CH3:16])[cH:3][cH:4][cH:5][cH:6][n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
C[Sn](C)(C)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |